2-Cyano-3-nitrobenzenesulfonamide

Descripción

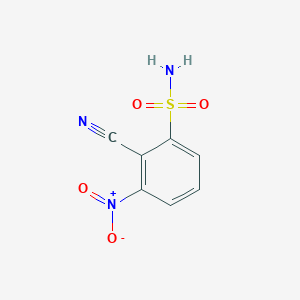

2-Cyano-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a cyano (CN) group at the 2-position, a nitro (NO₂) group at the 3-position, and a sulfonamide (-SO₂NH₂) moiety. This compound combines electron-withdrawing substituents (cyano and nitro) with the sulfonamide pharmacophore, a structural motif widely studied for its biological activities, including antimicrobial, enzyme inhibitory, and anticancer properties.

Propiedades

Fórmula molecular |

C7H5N3O4S |

|---|---|

Peso molecular |

227.20 g/mol |

Nombre IUPAC |

2-cyano-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C7H5N3O4S/c8-4-5-6(10(11)12)2-1-3-7(5)15(9,13)14/h1-3H,(H2,9,13,14) |

Clave InChI |

WBGYSHCDOHXIKE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)S(=O)(=O)N)C#N)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the nitration of N-phenylbenzenesulfonamide using nitrating agents such as Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O, and NH₄NO₃ . The nitrated product is then subjected to cyanoacetylation to introduce the cyano group .

Industrial Production Methods: Industrial production methods for 2-Cyano-3-nitrobenzenesulfonamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyano-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Reduction of the nitro group: 2-Cyano-3-aminobenzenesulfonamide.

Reduction of the cyano group: 3-Nitrobenzenesulfonamide.

Aplicaciones Científicas De Investigación

2-Cyano-3-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Mecanismo De Acción

The mechanism of action of 2-Cyano-3-nitrobenzenesulfonamide is not extensively studied. its functional groups suggest it could interact with biological molecules through hydrogen bonding, electrostatic interactions, and covalent modifications. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological and chemical properties of 2-cyano-3-nitrobenzenesulfonamide can be contextualized by comparing it to structurally related sulfonamides. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

| Compound Name | Key Substituents | Biological Activity | Unique Features | Reference |

|---|---|---|---|---|

| This compound | 2-CN, 3-NO₂, -SO₂NH₂ | Inferred: Potent enzyme inhibition (e.g., carbonic anhydrase) | Synergistic electron-withdrawing groups enhance acidity of sulfonamide proton, improving target binding | — |

| 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide | 3-Br, N-(3-fluorophenyl) | Moderate carbonic anhydrase inhibition | Halogen substitution improves lipophilicity but reduces potency compared to nitro/cyano derivatives | |

| N-(3-fluorophenyl)-4-nitrobenzenesulfonamide | 4-NO₂, N-(3-fluorophenyl) | Similar enzyme inhibition profile | Nitro group at para position reduces steric hindrance, enhancing binding | |

| 2-Cyclopropoxy-3-nitrobenzenesulfonamide | 2-cyclopropoxy, 3-NO₂ | Inferred: Reduced steric hindrance vs. cyano | Cyclopropoxy group increases metabolic stability but may lower reactivity | |

| N-(3-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide | 4-NO₂, 3-Cl, 2-CH₃ | Antimicrobial and anticancer properties | Chloro and methyl groups enhance hydrophobic interactions |

Key Findings :

Substituent Position and Activity: Nitro groups at the 3-position (meta) in sulfonamides are associated with stronger enzyme inhibition compared to para-substituted analogs due to optimized hydrogen bonding with active sites. Cyano groups at the 2-position (ortho) may enhance acidity of the sulfonamide proton (-SO₂NH₂), improving interactions with zinc-containing enzymes like carbonic anhydrase.

Comparative Biological Efficacy: this compound is hypothesized to exhibit superior enzyme inhibition compared to halogenated analogs (e.g., 3-bromo or 3-chloro derivatives) due to the synergistic electronic effects of CN and NO₂ groups. In contrast, 2-cyclopropoxy-3-nitrobenzenesulfonamide shows lower reactivity in vitro, likely due to steric hindrance from the cyclopropoxy group.

Thermodynamic and Kinetic Stability: Nitro and cyano substituents increase the compound’s oxidative stability but may reduce solubility in aqueous media compared to hydroxy or amino derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.